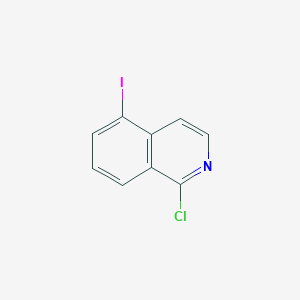
1-Chloro-5-iodoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-iodoisoquinoline is a chemical compound with the CAS Number: 1379322-93-6 . It has a molecular weight of 289.5 and its IUPAC name is this compound . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClIN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H . This indicates that the molecule is composed of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 1 nitrogen atom .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The density of this compound is 1.9±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Analyses
1-Chloro-5-iodoisoquinoline has been explored in the context of chemical synthesis. Chen Pei-ran (2008) synthesized 1-chloro-5-nitroisoquinoline, a related compound, and developed novel Acyl Transfer Catalysts containing Isoquinoline, which was identified using nuclear magnetic resonance, infrared spectrometry, and mass spectrometry (Chen Pei-ran, 2008). Similarly, Tong Jie (2009) conducted research on the synthesis of 1-chloro-isoquinoline, using different chromatographic methods for content determination (Tong Jie, 2009).
Potential in Medicinal Chemistry
In the field of medicinal chemistry, the derivatives of compounds like this compound have shown potential. For instance, 5-Aminoisoquinolin-1-one, synthesized from 1-chloroisoquinoline, has been identified as a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs) and has shown effectiveness in various models in vivo, suggesting its potential in treating various diseases (M. Threadgill, 2015).
Biochemical and Pharmacological Applications
Further, the biochemical and pharmacological applications of this compound derivatives have been researched. For example, the clioquinol-zinc chelate, derived from a compound similar to this compound, was explored for its mitochondrial toxicity, providing insights into its mechanism of neurotoxicity and potential applications in neurodegenerative diseases (J. Arbiser et al., 1998).
Chemosensory Applications
The chemosensory potential of related compounds has also been studied. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound structurally related to this compound, was characterized as a selective chemosensor for cadmium, which could have practical applications in environmental monitoring and food safety (L. Prodi et al., 2001).
Safety and Hazards
1-Chloro-5-iodoisoquinoline has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-5-iodoisoquinoline are currently unknown . As research progresses, it is expected that the specific pathways and their downstream effects will be identified.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other chemicals, and biological factors such as the presence of certain enzymes or proteins.
Propiedades
IUPAC Name |
1-chloro-5-iodoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTSURVEHDDGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2614586.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2614587.png)


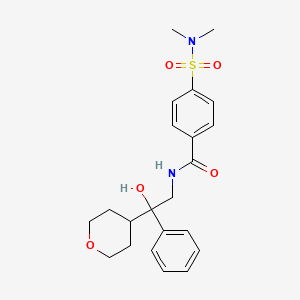
![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)
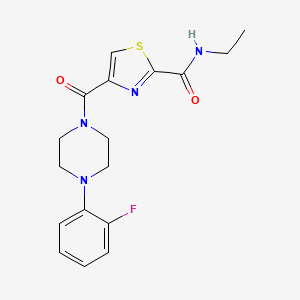
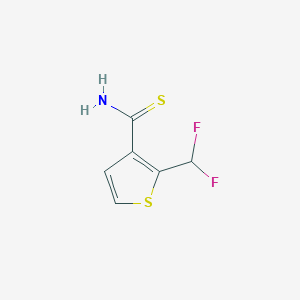
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)
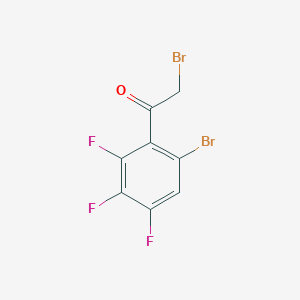
![N-[(3-Methylphenyl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2614600.png)

![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)
![Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate](/img/structure/B2614608.png)
